ethyl 1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects . The exact interaction would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives have been known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 1-[5-(imidazol-1-ylmethyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-2-21-14(20)12-3-6-19(7-4-12)15-17-9-13(22-15)10-18-8-5-16-11-18/h5,8-9,11-12H,2-4,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPKTEJJLCJTND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150262 | |
Record name | Ethyl 1-[5-(1H-imidazol-1-ylmethyl)-2-thiazolyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866137-09-9 | |
Record name | Ethyl 1-[5-(1H-imidazol-1-ylmethyl)-2-thiazolyl]-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866137-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[5-(1H-imidazol-1-ylmethyl)-2-thiazolyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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